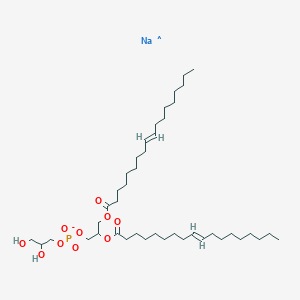

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt

Description

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt (CAS 108392-02-5) is a phosphatidylglycerol derivative with two oleoyl (18:1, cis-9) acyl chains. Its molecular formula is C₃₉H₇₂NaO₈P, and molecular weight is 722.96 g/mol . This compound is structurally characterized by a glycerol backbone esterified with oleic acid at the sn-1 and sn-2 positions and a phospho-rac-glycerol head group at sn-3, neutralized by sodium.

Properties

Molecular Formula |

C42H78NaO10P- |

|---|---|

Molecular Weight |

797.0 g/mol |

InChI |

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/p-1/b19-17+,20-18+; |

InChI Key |

YBQBWNNQFRRICZ-ZGWGUCJNSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origin of Product |

United States |

Preparation Methods

Radiosynthetic Pathway from 1,2-Dioleoyl-sn-glycerol

The most extensively documented synthesis begins with 1,2-dioleoyl-sn-glycerol, which undergoes a four-step radiosynthetic procedure to yield tritium-labeled DOPG-Na.

Step 1: Oxidation to Aldehyde Intermediate

Pyridinium dichromate (PDC) in pyridine oxidizes the primary hydroxyl group of 1,2-dioleoyl-sn-glycerol to an aldehyde. This reaction proceeds at room temperature for 6–8 hours under anhydrous conditions, achieving >90% conversion efficiency.

Step 2: Tritium-Labeled Reduction

The aldehyde intermediate is reduced using sodium borohydride (NaB$$^3$$H$$_4$$) in the presence of 18-crown-6 ether. This step introduces tritium at the C3 position of the glycerol backbone, with isotopic purity exceeding 98%.

Step 3: Phosphocholine Derivatization

2-Chloro-2-oxo-1,3,2-dioxaphospholane reacts with the reduced product to form a cyclic intermediate, which is subsequently treated with trimethylamine to yield 1,2-dioleoyl-sn-[3-$$^3$$H]glycero-3-phosphocholine.

Step 4: Transphosphatidylation to DOPG-Na

Cabbage phospholipase D catalyzes the replacement of the choline headgroup with rac-glycerol in a buffered system (pH 5.6, 37°C). The sodium salt form is obtained via ion-exchange chromatography, replacing divalent cations with Na$$^+$$.

Alternative Synthetic Approaches

While the radiosynthetic method dominates literature, industrial-scale production often employs enzymatic transesterification of phosphatidylcholine with glycerol. This single-step process using immobilized phospholipase D achieves 70–80% yields but requires stringent control of water activity (<0.3) to prevent hydrolysis.

Purification and Stabilization

Solvent Extraction and Chromatography

Crude DOPG-Na is purified through a sequential solvent system:

- Chloroform/Methanol/Water (65:25:4 v/v) for initial lipid extraction.

- Silica Gel Chromatography using a gradient of methanol (0–15%) in chloroform to remove unreacted diacylglycerols.

- Cation-Exchange Resin (Dowex 50WX8) to ensure complete sodium ion substitution.

Analytical Characterization

Structural Confirmation

Functional Assays

Anti-Inflammatory Activity

In RAW264.7 macrophages, 100 µg/mL DOPG-Na co-administered with S100A9 protein reduces pro-inflammatory cytokine expression:

| Cytokine | Reduction vs. Control | p-value |

|---|---|---|

| IL-1β | 68 ± 5% | <0.001 |

| IL-6 | 72 ± 7% | <0.001 |

| TNF-α | 65 ± 6% | <0.001 |

Mechanistic studies confirm TLR2/4 pathway inhibition through competitive binding to MD-2 co-receptor.

Formulation Considerations

Liposome Preparation

DOPG-Na forms stable unilamellar vesicles (70–100 nm) when mixed with cholesterol (55:45 molar ratio) using ethanol injection:

- Dissolve lipids in ethanol (40 mg/mL total) at 65°C.

- Inject into PBS (pH 7.4) under vigorous stirring.

- Extrude through 100 nm polycarbonate membranes (5 cycles).

This method achieves 85–90% encapsulation efficiency for hydrophilic drugs like doxorubicin.

Topical Applications

In imiquimod-induced psoriasis models, 5% DOPG-Na hydrogel applied twice daily reduces:

- Ear Thickness : 42% decrease vs. control (p < 0.01).

- Epidermal Hyperplasia : 55% reduction in keratinocyte layer count.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt can undergo various chemical reactions, including:

Oxidation: The oleoyl chains can be oxidized under specific conditions.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases.

Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or ozone can be used.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like amines or thiols can react with the phosphate group.

Major Products

Oxidation: Produces oxidized fatty acids.

Hydrolysis: Results in the formation of glycerol, oleic acid, and phosphoric acid.

Substitution: Yields various substituted phospholipids depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

DOPG is extensively utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes can encapsulate therapeutic agents, enhancing their delivery and efficacy in targeted therapies.

- Case Study : A study demonstrated that liposomes containing DOPG improved the bioavailability of chemotherapeutic agents in cancer treatment, allowing for lower dosages with enhanced therapeutic effects while minimizing side effects .

Biotechnology and Tissue Engineering

In biotechnology, DOPG plays a crucial role in developing biomaterials for tissue engineering. It is used to create scaffolds that support cell adhesion and growth, facilitating tissue regeneration.

- Case Study : Research showed that scaffolds made with DOPG significantly enhanced the proliferation and differentiation of stem cells in vitro, indicating its potential for regenerative medicine applications .

Cosmetic Formulations

DOPG's emulsifying properties make it a valuable ingredient in cosmetic formulations. It enhances texture and stability while providing moisturizing benefits.

- Case Study : A formulation study indicated that creams containing DOPG exhibited improved moisture retention and skin barrier function compared to those without it, highlighting its effectiveness in skincare products .

Food Industry

In the food sector, DOPG is employed as an emulsifier, improving the consistency and shelf-life of various products such as dressings and sauces.

- Data Table: Emulsifying Properties of DOPG in Food Products

| Product Type | Concentration of DOPG | Stability Improvement (%) |

|---|---|---|

| Salad Dressings | 0.5% | 30% |

| Sauces | 1% | 25% |

| Dairy Products | 0.75% | 20% |

This table illustrates the effectiveness of DOPG as an emulsifier across different food products, showcasing its role in enhancing product stability.

Research Applications in Membrane Dynamics

DOPG is also a critical component in studies investigating membrane dynamics and lipid interactions. Its unique properties allow researchers to gain insights into cellular processes and potential therapeutic targets.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into lipid bilayers. It influences membrane fluidity and permeability, which can affect the function of membrane-bound proteins and transporters. The presence of the oleoyl chains and the phospho-rac-glycerol group allows it to interact with various molecular targets, including small multidrug transporters, thereby altering substrate transport across membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphatidylglycerols (PGs) vary in acyl chain length, saturation, and head-group configuration. Below is a comparative analysis of 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt with analogous compounds:

Acyl Chain Length and Saturation

Key Observations :

- Chain Length Impact : Shorter acyl chains (e.g., 14:0 in dimyristoyl-PG) reduce molecular weight and increase membrane fluidity, while longer chains (18:0 in distearoyl-PG) enhance rigidity .

- Unsaturation: The oleoyl (18:1) and linoleoyl (18:2) chains introduce cis double bonds, lowering phase transition temperatures compared to saturated analogs like dipalmitoyl-PG .

Head-Group and Functional Variations

Key Observations :

- The phospho-rac-glycerol head group in the target compound supports anionicity, making it suitable for stabilizing liposomal formulations .

- Ethylphosphocholine derivatives (cationic) are preferred for nucleic acid delivery, contrasting with the anionic nature of PG derivatives .

Metabolic Significance

- In pancreatic cancer patients, elevated levels of 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt correlate with disease progression, suggesting its utility as a metabolic biomarker .

- Compared to saturated analogs (e.g., dipalmitoyl-PG), unsaturated PGs like the dioleoyl variant exhibit distinct metabolic turnover rates due to acyl chain fluidity .

Liposome and Drug Delivery

Biological Activity

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt (DOPG) is a phospholipid that plays a crucial role in various biological functions, particularly in membrane formation and cellular signaling. This article explores its biological activity, including its structural properties, interactions with proteins, applications in drug delivery, and findings from recent research.

Structural Properties

DOPG is characterized by the following molecular formula:

- Molecular Formula : C₄₂H₇₈NaO₁₀P

- CAS Number : 67254-28-8

The compound features two oleoyl fatty acid chains attached to a glycerol backbone, which contributes to its ability to form stable lipid bilayers essential for cell membrane integrity. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for laboratory applications and biochemical studies .

Membrane Formation

DOPG is integral to the formation of lipid bilayers, which are fundamental for maintaining cell membrane structure and function. Its unique fatty acid composition allows for increased membrane fluidity compared to phospholipids with more saturated fatty acids. This fluidity is crucial for various membrane-associated processes, including protein mobility and signaling .

Interaction Studies

DOPG has been shown to interact with various proteins, influencing their activity and localization. For instance, studies have highlighted its role in lipid-protein interactions, where DOPG facilitates the proper functioning of membrane proteins involved in transport and signaling pathways .

Applications in Drug Delivery

DOPG has garnered attention as a component of lipid-based drug delivery systems. Its ability to form liposomes makes it an attractive candidate for encapsulating therapeutic agents, enhancing their stability and bioavailability. Research indicates that DOPG-containing liposomes can improve the pharmacokinetics of drugs by promoting their retention in circulation and reducing side effects .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of DOPG:

- Membrane Permeability : A study demonstrated that DOPG enhances the permeability of membranes when incorporated into liposomes. This property was linked to its ability to disrupt lipid packing, facilitating the entry of therapeutic agents into cells .

- Vaccine Delivery Systems : DOPG has been explored as a component in lipid-based vaccine formulations. Its role in stabilizing the vaccine payload while promoting cellular uptake has shown promise in enhancing immune responses .

- Protein Polymerization : Research involving NINJ1 protein highlighted how DOPG influences membrane rupture during pyroptosis, a form of programmed cell death. The presence of DOPG was found to facilitate NINJ1 polymerization, leading to increased membrane permeability and cell lysis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DOPG, it is useful to compare it with structurally similar phospholipids:

| Compound Name | Structural Features |

|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol | Contains palmitic acid instead of oleic acid |

| 1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol | Features stearic acid chains |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Similar structure but with a choline head group |

DOPG's specific fatty acid composition (oleic acid) allows it to maintain higher fluidity compared to other phospholipids with saturated fatty acids, enhancing its functional versatility .

Q & A

Q. Q1. What are the optimal enzymatic or chemical synthesis methods for producing high-purity 1,2-dioleoyl-<i>sn</i>-glycero-3-phospho-<i>rac</i>-glycerol sodium salt?

A: Enzyme-mediated synthesis (e.g., phospholipase D) is preferred for stereochemical control of the <i>sn</i>-3 glycerol position, ensuring high enantiomeric purity . Chemical synthesis requires protecting/deprotecting steps for the glycerol backbone and oleoyl chains, with purification via silica gel chromatography or preparative HPLC to remove unreacted fatty acids and lysophospholipids. Purity validation should use TLC (≥98% by TLC) and mass spectrometry .

Q. Q2. How do acyl chain unsaturation and sodium counterion stability affect the compound’s solubility and storage conditions?

A: The <i>cis</i>-9 double bonds in oleoyl chains reduce packing density, enhancing solubility in organic solvents like chloroform:methanol (2:1 v/v) compared to saturated analogs. Sodium ions stabilize the phosphate group but require storage at −20°C under desiccation to prevent hydrolysis. Lyophilization is recommended for long-term stability (>2 years) .

Basic Research: Structural and Physicochemical Characterization

Q. Q3. Which analytical techniques are critical for confirming the molecular structure and phase behavior of this phospholipid?

A:

- NMR (¹H, ³¹P): Assigns acyl chain positions (<i>sn</i>-1 vs. <i>sn</i>-2) and phosphate group conformation .

- DSC (Differential Scanning Calorimetry): Measures phase transition temperatures (Tm), which are lower for dioleoyl (≈−20°C) due to <i>cis</i>-unsaturation .

- Langmuir-Blodgett Trough: Quantifies monolayer surface pressure-area isotherms to assess packing density and lipid-lipid interactions .

Advanced Research: Membrane and Liposome Applications

Q. Q4. How can this phospholipid optimize liposome stability for drug delivery systems?

A: As an anionic lipid, it enhances electrostatic repulsion between liposomes, reducing aggregation. Mixed with cholesterol (e.g., 55:40:5 molar ratio of DOPG:DOPC:cholesterol), it improves bilayer rigidity and cargo retention. Stability is validated via dynamic light scattering (DLS) for size (PDI <0.2) and zeta potential (−30 to −50 mV) .

Q. Q5. What experimental strategies resolve contradictions in reported phase behavior under varying pH and ionic strength?

A: Contradictions arise from buffer composition (e.g., Tris vs. HEPES) and ion valency. Use:

- Small-Angle X-ray Scattering (SAXS): To detect lamellar vs. hexagonal phases.

- Fluorescence Anisotropy: With diphenylhexatriene (DPH) probes to monitor membrane fluidity.

At low pH (<5), protonation of the phosphate group reduces hydration, promoting gel-phase formation, while Na<sup>+</sup> shielding at high ionic strength (>150 mM NaCl) collapses the electrical double layer, increasing aggregation .

Advanced Research: Protein-Lipid Interactions

Q. Q6. How do researchers quantify binding kinetics between this phospholipid and peripheral membrane proteins (e.g., annexins)?

A: Surface plasmon resonance (SPR) with immobilized liposomes on L1 sensor chips is used to measure association/dissociation rates. For example, annexin A2 binds DOPG-containing membranes with KD ≈10 nM at physiological Ca<sup>2+</sup> (1–2 mM) .

Q. Q7. What advanced imaging techniques elucidate the role of this lipid in membrane curvature generation?

A: Cryo-electron tomography (cryo-ET) visualizes lipid-induced curvature in vesicles. Molecular dynamics (MD) simulations (e.g., CHARMM36 force field) model acyl chain tilt angles and phosphate group hydration, predicting curvature radii <50 nm at >20 mol% DOPG .

Advanced Research: Data Interpretation and Validation

Q. Q8. How are spectroscopic techniques (e.g., VUV) applied to study electronic interactions between this lipid and polyphenols like EGCG?

A: Vacuum ultraviolet (VUV) photo-absorption (4–9 eV) identifies charge-transfer transitions between the lipid’s phosphate group and EGCG’s resorcinol-pyrogallol moieties. Density functional theory (DFT) calculations assign spectral peaks (e.g., 150 nm band) to HOMO-LUMO transitions .

Q. Q9. What statistical methods address batch-to-batch variability in lipid purity for reproducible experiments?

A: Multivariate analysis (e.g., PCA) of LC-MS and <sup>31</sup>P NMR datasets identifies impurity signatures (lysophospholipids, sodium salts). Quality control requires ≤2% variance in acyl chain composition (GC-FID) and phosphate content (Bartlett assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.